

Spectroscopic data of isopropyl butyrate (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl butyrate*

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An In-depth Technical Guide to the Spectroscopic Data of **Isopropyl Butyrate**

This technical guide provides a comprehensive overview of the spectroscopic data for **isopropyl butyrate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided for each technique, and the quantitative data is summarized in clear, structured tables. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **isopropyl butyrate** (C₇H₁₄O₂, Molecular Weight: 130.18 g/mol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR data are crucial for the structural elucidation of **isopropyl butyrate**.

The ¹H NMR spectrum of **isopropyl butyrate** shows distinct signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Chemical Shift Assignments for **Isopropyl Butyrate**

Protons (Label)	Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH(CH ₃) ₂ (a)	4.9-5.1	Septet	1H
-CH ₂ -CH ₂ -CH ₃ (b)	2.1-2.3	Triplet	2H
-CH ₂ -CH ₂ -CH ₃ (c)	1.5-1.7	Sextet	2H
-CH(CH ₃) ₂ (d)	1.1-1.3	Doublet	6H
-CH ₂ -CH ₂ -CH ₃ (e)	0.8-1.0	Triplet	3H

Solvent: CDCl₃. Instrument: 89.56 MHz.[\[1\]](#)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Chemical Shift Assignments for **Isopropyl Butyrate**

Carbon (Label)	Chemical Shift (δ , ppm)
C=O	~173
-CH(CH ₃) ₂	~67
-CH ₂ -CH ₂ -CH ₃	~36
-CH(CH ₃) ₂	~22
-CH ₂ -CH ₂ -CH ₃	~18
-CH ₂ -CH ₂ -CH ₃	~14

Note: The chemical shifts are approximate values and can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for **Isopropyl Butyrate**

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~2970	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1180	Strong	C-O stretch (ester)

Source: NIST Mass Spectrometry Data Center.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **isopropyl butyrate** shows the molecular ion peak and various fragment ions.

Table 4: Key Mass Spectrometry Data for **Isopropyl Butyrate** (Electron Ionization)

m/z	Relative Abundance (%)	Assignment
130	< 1	[M] ⁺ (Molecular Ion)
89	27.93	[M - C ₃ H ₅] ⁺
71	71.39	[CH ₃ CH ₂ CH ₂ CO] ⁺
43	99.99	[CH ₃ CH ₂ CH ₂] ⁺ or [CH ₃ CO] ⁺ (Base Peak)
41	21.77	[C ₃ H ₅] ⁺
27	17.36	[C ₂ H ₃] ⁺

Source: NIST Mass Spectrometry Data Center. Instrument: HITACHI RMU-6M.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy Protocol (^1H and ^{13}C)

This protocol outlines the procedure for acquiring NMR spectra of a liquid sample like **isopropyl butyrate**.

Sample Preparation:

- **Sample Amount:** For ^1H NMR, dissolve 5-25 mg of **isopropyl butyrate** in approximately 0.6-0.7 mL of a deuterated solvent. For ^{13}C NMR, a higher concentration of 50-100 mg is recommended.
- **Solvent:** Chloroform-d (CDCl_3) is a common solvent for nonpolar organic compounds like **isopropyl butyrate**.
- **Internal Standard:** Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
- **Procedure:**
 - Weigh the sample and transfer it to a clean, dry vial.
 - Add the deuterated solvent and the internal standard.
 - Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
 - Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.^[4]
 - Ensure the liquid height in the NMR tube is between 4-5 cm.
 - Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Instrumental Analysis:

- **Locking:** The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.
- **Shimming:** The magnetic field homogeneity is optimized to improve spectral resolution.

- **Tuning and Matching:** The NMR probe is tuned to the specific nucleus being observed (^1H or ^{13}C).
- **Acquisition:** Set the appropriate spectral parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the data. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

IR Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid samples.

Procedure:

- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- **Sample Application:** Place a small drop (1-2 drops) of **isopropyl butyrate** directly onto the ATR crystal.
- **Pressure Application:** If available, use the instrument's pressure arm to ensure good contact between the liquid sample and the crystal.
- **Data Acquisition:** Acquire the IR spectrum. Typically, a spectrum is the result of co-adding multiple scans to improve the signal-to-noise ratio.
- **Cleaning:** After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

Mass Spectrometry Protocol (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique suitable for volatile compounds like **isopropyl butyrate**, often coupled with Gas Chromatography (GC-MS).

Sample Introduction (via GC):

- **Sample Preparation:** Dilute a small amount of **isopropyl butyrate** in a volatile solvent (e.g., dichloromethane or hexane).

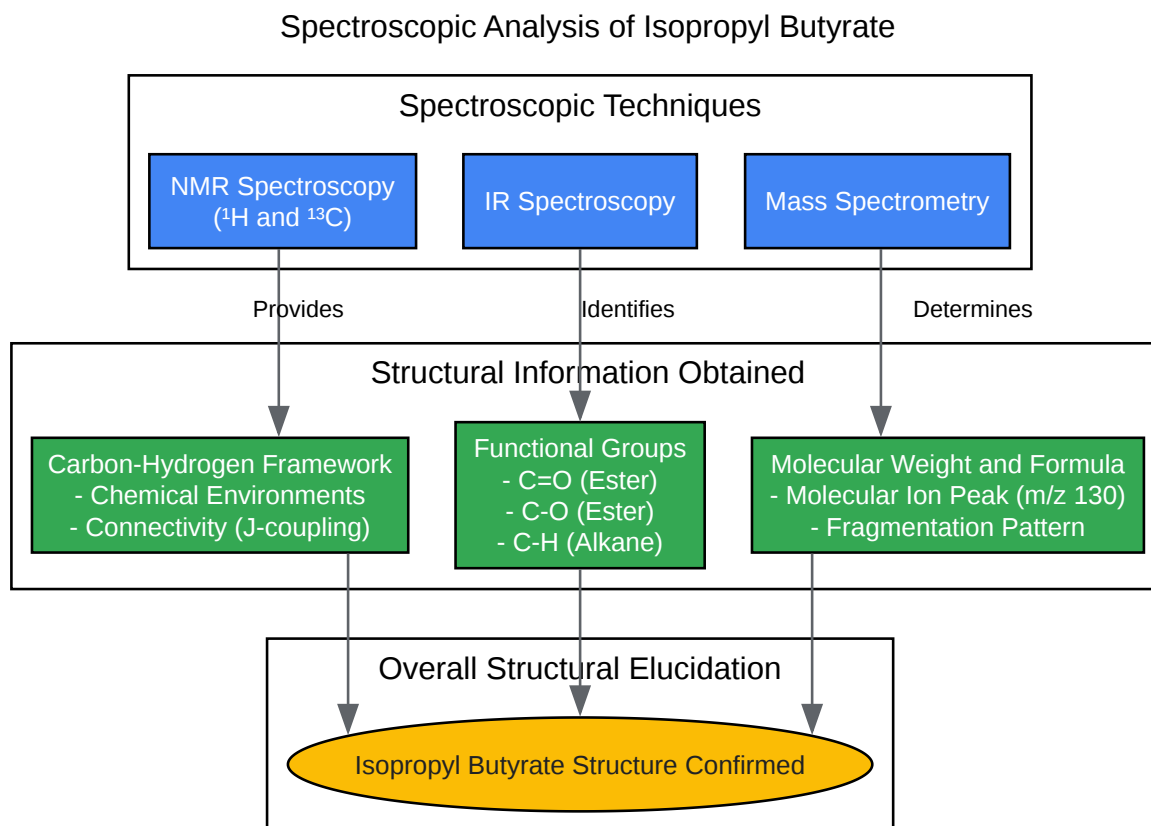
- **Injection:** Inject a small volume (typically 1 μL) of the solution into the GC inlet.
- **Separation:** The sample is vaporized and travels through the GC column, where it is separated from any impurities.

Mass Analysis:

- **Ionization:** As the **isopropyl butyrate** elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Acceleration:** The resulting positively charged ions are accelerated by an electric field.
- **Mass Analysis:** The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for **isopropyl butyrate**.



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Caption: Workflow of Spectroscopic Analysis for **Isopropyl Butyrate**.

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